(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide
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Overview
Description
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthothiazole moiety, a piperidine ring, and a methylsulfonyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the piperidine ring and the methylsulfonyl group. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of naphthothiazole derivatives in various chemical environments.
Biology
In biological research, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
The compound’s potential therapeutic applications are explored in medicine. Researchers are examining its efficacy as an anti-cancer agent, given its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways, leading to the modulation of biological processes such as cell growth and apoptosis. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in the inhibition of kinase activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
- (-)-carvone
Uniqueness
Compared to similar compounds, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide stands out due to its unique combination of a naphthothiazole core and a piperidine ring
Properties
CAS No. |
1236297-41-8 |
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Molecular Formula |
C19H21N3O3S2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-21-17-14-8-4-3-7-13(14)10-11-16(17)26-19(21)20-18(23)15-9-5-6-12-22(15)27(2,24)25/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3 |
InChI Key |
UJOJYUFDRQVZCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4CCCCN4S(=O)(=O)C |
Origin of Product |
United States |
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